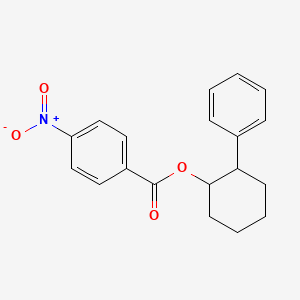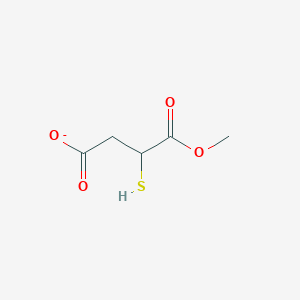![molecular formula C10H11N7OS B14426175 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide CAS No. 81841-37-4](/img/structure/B14426175.png)
5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide: is a chemical compound with the molecular formula C10H11N5O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a sulfanyl group attached to a pentanoyl azide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide typically involves the reaction of 5-[(7H-Purin-6-yl)sulfanyl]pentanoic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the azide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide is used as a building block in organic synthesis. It can be incorporated into larger molecules to study their chemical properties and reactivity.
Biology: In biological research, this compound is used to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe to investigate enzyme mechanisms and binding sites .
Medicine: It may be used to develop inhibitors or modulators of enzymes involved in purine metabolism .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties for various applications .
Wirkmechanismus
The mechanism of action of 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group and azide moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoic acid
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl chloride
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl amine
Comparison: Compared to its analogs, 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and potential for further functionalization
Eigenschaften
IUPAC Name |
5-(7H-purin-6-ylsulfanyl)pentanoyl azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7OS/c11-17-16-7(18)3-1-2-4-19-10-8-9(13-5-12-8)14-6-15-10/h5-6H,1-4H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVBAMMHVWXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCCC(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574836 |
Source


|
| Record name | 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81841-37-4 |
Source


|
| Record name | 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
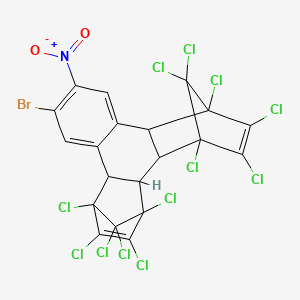
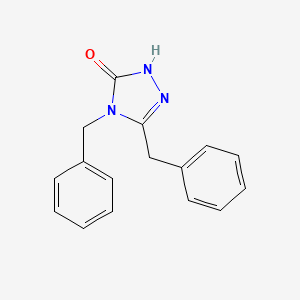
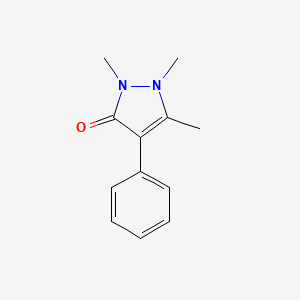
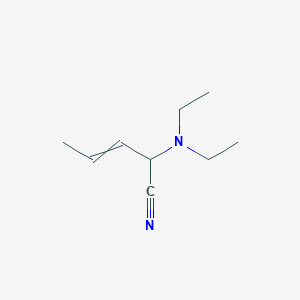
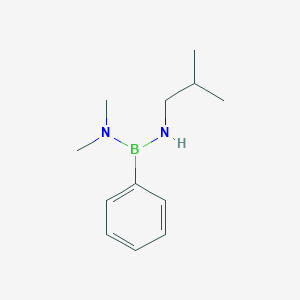
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
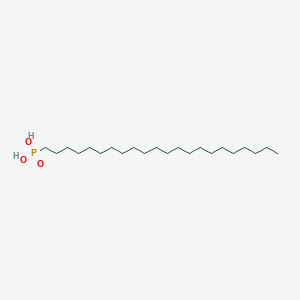
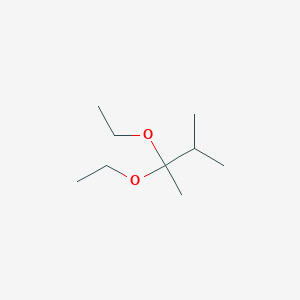
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
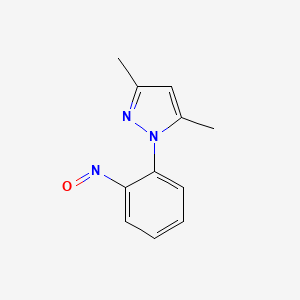
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
